

Statistical analysis of results obtained with Pyridine-3-azo-p-dimethylaniline

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Compound of Interest

Compound Name: *Pyridine-3-azo-p-dimethylaniline*

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A Comparative Guide to Pyridine-Azo Dyes in Colorimetric Metal Ion Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and methodological comparison of pyridine-azo-based colorimetric reagents for the quantitative analysis of metal ions. While specific experimental data for **Pyridine-3-azo-p-dimethylaniline** is limited in the available scientific literature, this guide will focus on a closely related and well-documented analogue derived from the same precursor (3-aminopyridine): (2-(pyridin-3-yl diazenyl)naphthalen-1-ol (HPYNA)). For comparative purposes, data for the more extensively studied isomer, Pyridine-2-azo-p-dimethylaniline (2-PADA), and other alternative reagents for palladium and copper detection are also included.

Data Presentation: Performance Comparison of Colorimetric Reagents

The following tables summarize the key performance indicators for HPYNA and alternative reagents in the spectrophotometric determination of copper (Cu(II)) and palladium (Pd(II)).

Table 1: Performance Characteristics of Colorimetric Reagents for Copper (II) Detection

Reagent	λ_{max} (nm)	Linear Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Remarks
HPYNA	644	Not Specified	Not Specified	Forms a 1:2 (metal:ligand) complex.[1]
4-(2-pyridylazo)resorcinol (PAR)	510	0.06 - 1.2	7.6×10^4	High sensitivity, but can be subject to interference from other metal ions.
1-(2-pyridylazo)-2-naphthol (PAN)	560	0.1 - 2.0	4.5×10^4	Good selectivity in the presence of a masking agent.

Table 2: Performance Characteristics of Colorimetric Reagents for Palladium (II) Detection

Reagent	λ_{max} (nm)	Linear Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Limit of Detection ($\mu\text{g/mL}$)
2-PADA	570	0.2 - 2.5	1.8×10^4	0.05
Arsenazo III	635	0.1 - 1.2	1.2×10^5	0.01
2-(tetrazolylazo)-1,8 dihydroxy naphthalene-3,6,-disulphonic acid (TazoC)	Not Specified	Not Specified	Not Specified	Highly selective for Pd(II) in acidic media.[2]
4-(4'-antipyryl azo) -2-bromo phenol (APBP)	498	0.2 - 3.0	0.21×10^4	Not Specified

Experimental Protocols

Synthesis of (2-(pyridin-3-yl-diazenyl)naphthalen-1-ol (HPYNA))

This protocol is adapted from the synthesis described by Mohammed et al.[\[1\]](#)

Materials:

- 3-aminopyridine
- Hydrochloric acid (concentrated)
- Sodium nitrite
- 1-naphthol
- Sodium hydroxide
- Ethanol
- Distilled water
- Ice bath

Procedure:

- Dissolve 0.005 mol of 3-aminopyridine in 15 mL of distilled water and 3 mL of concentrated hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Prepare a cold solution of 0.005 mol of sodium nitrite in 5 mL of distilled water.
- Slowly add the cold sodium nitrite solution to the 3-aminopyridine solution with constant stirring to form the diazonium salt. Maintain the temperature between 0-5 °C.
- In a separate beaker, dissolve 0.005 mol of 1-naphthol in 10 mL of ethanol containing 10 mL of 10% sodium hydroxide solution.

- Cool the 1-naphthol solution in an ice bath.
- Add the freshly prepared diazonium salt solution dropwise to the cold 1-naphthol solution with vigorous stirring.
- Allow the resulting mixture to stand for 30 minutes, then leave it overnight.
- Filter the orange precipitate, wash it several times with cold distilled water, and recrystallize from absolute ethanol.
- Dry the purified HPYNA crystals in a desiccator.

Spectrophotometric Determination of Copper (II) using HPYNA

This protocol is a general procedure for a colorimetric assay using a UV-Vis spectrophotometer.

Materials and Equipment:

- HPYNA stock solution in ethanol
- Copper (II) standard solutions of varying concentrations
- Buffer solution (pH 7.0)
- UV-Vis Spectrophotometer
- Cuvettes
- Volumetric flasks and pipettes

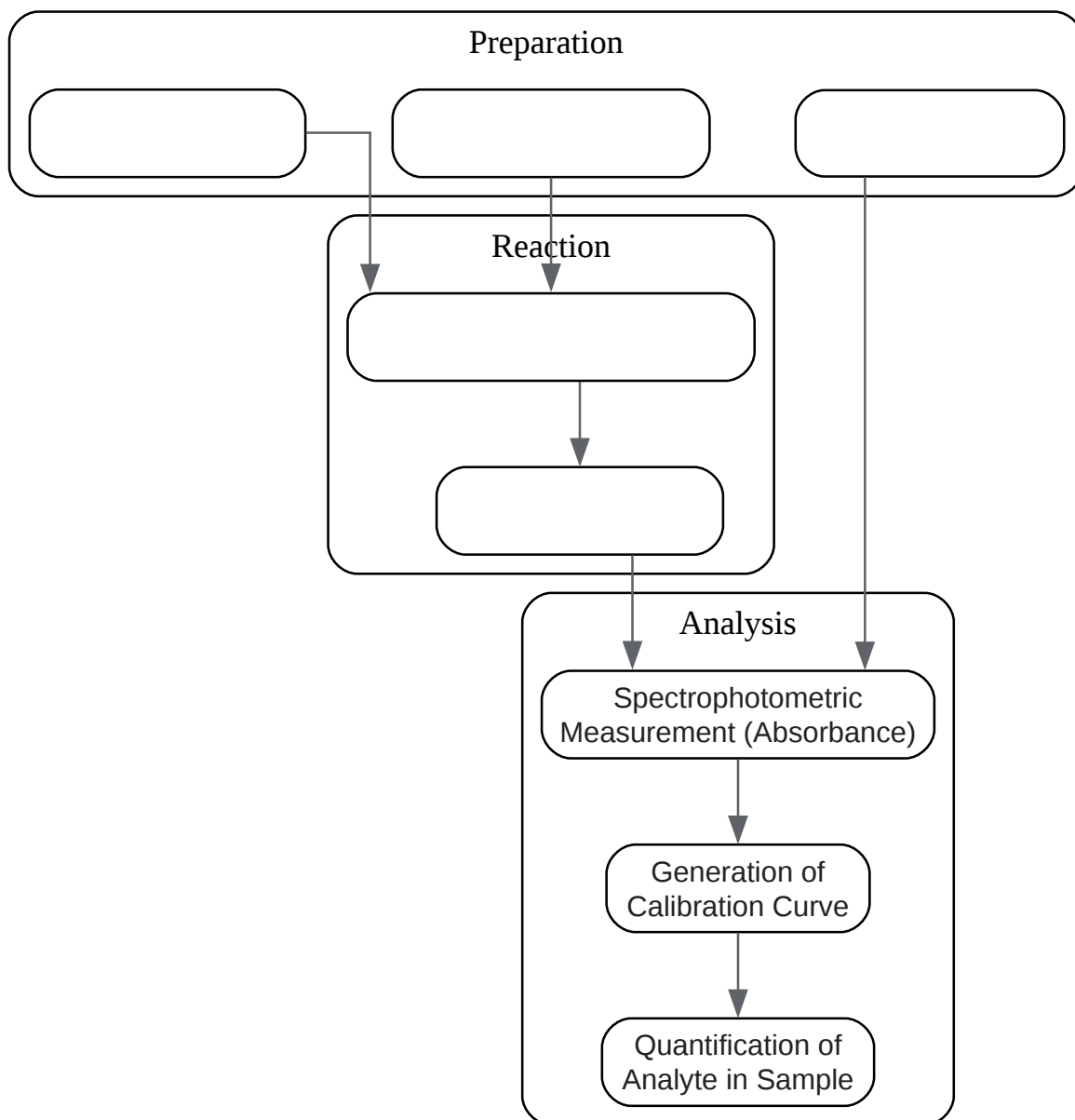
Procedure:

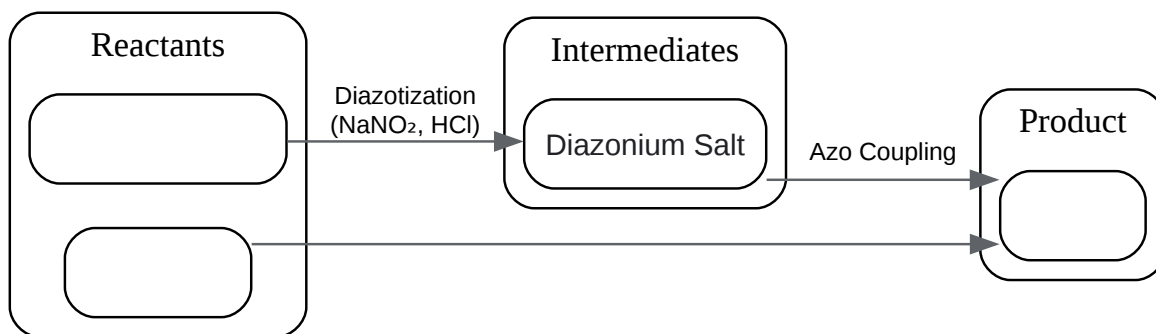
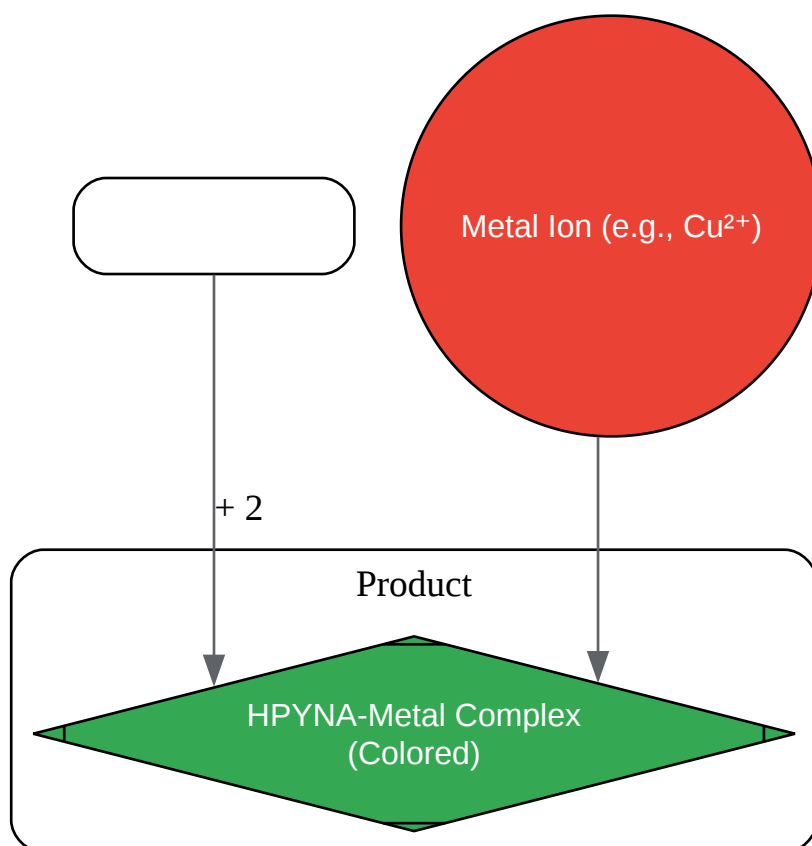
- Preparation of the Blank Solution: In a 10 mL volumetric flask, add the appropriate amount of ethanol and buffer solution, and dilute to the mark with distilled water.
- Preparation of Standard Solutions: In a series of 10 mL volumetric flasks, add increasing volumes of the copper (II) standard solution. To each flask, add a fixed volume of the HPYNA

stock solution and buffer to maintain a pH of 7.0. Dilute to the mark with distilled water and mix well.

- Measurement:
 - Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λ_{max}) for the Cu-HPYNA complex (644 nm).
 - Use the blank solution to zero the spectrophotometer.
 - Measure the absorbance of each standard solution.
- Calibration Curve: Plot a graph of absorbance versus the concentration of the copper (II) standards.
- Sample Analysis: Prepare the unknown sample in the same manner as the standard solutions and measure its absorbance. Determine the concentration of copper (II) in the sample using the calibration curve.

Mandatory Visualization





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References

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